molecular formula C20H29N3O3 B5505489 2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5505489
M. Wt: 359.5 g/mol
InChI Key: PXIGHUUAZPVKPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves strategic reactions that enable the formation of the spirocyclic framework. A notable method for synthesizing these compounds includes the Michael addition of lithium enolate to tetrasubstituted olefin acceptors, allowing for the introduction of various substituents into the spirocyclic system (Yang et al., 2008). Additionally, the intramolecular spirocyclization of pyridine substrates has been utilized, highlighting the versatility in creating the 3,9-diazaspiro[5.5]undecane scaffold (Parameswarappa & Pigge, 2011).

Scientific Research Applications

Synthesis Techniques

The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the query compound, demonstrates the versatility of spirocyclic compounds. These derivatives are synthesized via intramolecular spirocyclization of substituted pyridines, highlighting a method for creating complex structures useful in drug design and materials science (Parameswarappa & Pigge, 2011).

Pharmacological Potential

Diazaspiro[5.5]undecanes show significant antihypertensive properties, suggesting potential for the development of new cardiovascular drugs. Specifically, derivatives have demonstrated effectiveness in lowering blood pressure, with their activity being attributed to mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemical Diversity and Applications

The flexibility in synthesizing diazaspiro[5.5]undecane derivatives is further exemplified by the creation of compounds with various substitutions, which could be tailored for specific biological activities or material properties. This adaptability underscores the potential of these compounds in a wide range of scientific applications, from medicinal chemistry to materials science (Ahmed et al., 2012).

Bioactivity and Synthesis

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds have been extensively reviewed, indicating their potential for treating various disorders, including obesity, pain, and cardiovascular diseases. This review highlights the compound's versatility and potential in developing new therapeutic agents (Blanco‐Ania et al., 2017).

Innovative Synthesis Methods

Recent advancements in synthesis methods for diazaspiro[5.5]undecane derivatives showcase the ongoing innovation in chemical synthesis. These methods enable the creation of complex and functionalized molecules, which could serve as key intermediates in the development of new drugs or materials (Aggarwal et al., 2014).

properties

IUPAC Name

2-butyl-8-[2-(2-oxopyridin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-3-11-22-15-20(10-8-18(22)25)9-6-13-23(16-20)19(26)14-21-12-5-4-7-17(21)24/h4-5,7,12H,2-3,6,8-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIGHUUAZPVKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2(CCCN(C2)C(=O)CN3C=CC=CC3=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

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